

Comprehensive Application Note: Seviteronel Profiling in Triple-Negative Breast Cancer Models

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Seviteronel

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Introduction to Seviteronel and Its Relevance in TNBC Research

Seviteronel (INO-464) represents a novel class of therapeutic agents with **dual mechanism of action**, functioning as both a **CYP17 lyase inhibitor** and **androgen receptor antagonist**. This unique pharmacological profile has garnered significant interest in oncology research, particularly for the treatment of **androgen receptor-positive (AR+) triple-negative breast cancer (TNBC)**, which constitutes approximately 15-35% of all TNBC cases [1] [2]. Unlike conventional CYP17 inhibitors such as abiraterone acetate, **seviteronel** preferentially inhibits CYP17 lyase over hydroxylase, resulting in **less impact on cortisol production** and potentially eliminating the need for corticosteroid replacement therapy [3].

The **therapeutic rationale** for investigating **seviteronel** in TNBC stems from the oncogenic role of AR signaling in driving growth, invasiveness, and migration of AR+ TNBC cells [1] [2]. Beyond its direct antiproliferative effects, **seviteronel** has demonstrated significant **radiosensitizing properties** in preclinical models, impairing DNA damage repair mechanisms and thereby enhancing the efficacy of radiation therapy [1] [2]. Furthermore, emerging research indicates potential **synergistic relationships** between **seviteronel** and other targeted agents, including CDK4/6 inhibitors and possibly AKT inhibitors, opening promising avenues for combination therapies in this difficult-to-treat breast cancer subtype [3] [4].

Experimental Data Summary

Quantitative Assessment of **Seviteronel** Efficacy in TNBC Models

Table 1: In Vitro Efficacy Profile of **Seviteronel** in TNBC Cell Lines

Cell Line	AR Status	Assay Type	Seviteronel Concentration	Treatment Duration	Key Findings	Citation
MDA-MB-453	AR+ TNBC	Cell Viability (IC ₅₀)	>10 µM	5 days	Limited single-agent activity	[1] [3]
MDA-MB-453	AR+ TNBC	Clonogenic Survival + RT (2 Gy)	5 µM	24h pre-RT	Significant radiosensitization (Radiation Enhancement Ratio: 1.20-1.89)	[1] [5]
MDA-MB-453	AR+ TNBC	γH2AX Foci (DSB Repair)	5 µM	6-24h post-RT	Significant delay in dsDNA break repair	[1] [2]
SUM159PT	Moderate AR	Cell Viability	>10 µM	5 days	Limited single-agent activity	[3]
AR-negative models	AR-	Clonogenic Survival + RT	Up to 5 µM	24h pre-RT	No radiosensitization observed	[1] [2]

Table 2: In Vivo Efficacy of **Seviteronel** in TNBC Xenograft Models

Tumor Model	Seviteronel Dose	Combination Treatment	Treatment Duration	Key Outcomes	Citation
MDA-MB-453 xenograft	75 mg/kg, oral, daily	Radiation (2 Gy)	4 weeks	Synergistic antitumor effect; significant reduction in tumor volume	[5]
MDA-MB-453 xenograft	150 mg/kg/day, oral	G1T38 (CDK4/6 inhibitor)	4 weeks	Synergistic antitumor effect	[5]
MDA-MB-453 xenograft	Varying doses, oral	Abemaciclib (CDK4/6 inhibitor)	4 weeks	Enhanced efficacy compared to single agents	[3]
22Rv1 CRPC model (AR-V7+)	150 mg/kg/day, oral	None	Not specified	Significant decrease in tumor growth	[5]

Table 3: Combination Therapy Synergy Profiles

Combination Partner	Cancer Model	Synergy Assessment Method	Results	Citation
Abemaciclib (CDK4/6 inhibitor)	MDA-MB-453	Combination Index (CI)	CI < 0.9 (synergistic)	[3]
Radiation (2 Gy)	MDA-MB-453	Radiation Enhancement Ratio	1.20-1.89	[1]
Trastuzumab (anti-HER2)	HER2+ BC models	Proliferation inhibition	Synergistic effect observed	[6]
Everolimus (mTOR inhibitor)	HER2+ BC models	Proliferation inhibition	Synergistic effect observed	[6]

Key Experimental Findings

- **AR-specific activity:** **Seviteronel** selectively radiosensitizes AR+ TNBC models regardless of estrogen receptor expression, with **no effect** on AR-negative models at concentrations up to 5 μM [1] [2]
- **DNA repair impairment:** **Seviteronel** (5 μM) significantly delays double-strand break repair following radiation, as measured by **persistent γH2AX foci** at 6, 16, and 24 hours post-radiation [1] [2] [5]
- **Differential mechanism from enzalutamide:** Unlike enzalutamide, **seviteronel** combination with radiation induces **increased AR binding** at DNA damage response genes involved in both homologous recombination and non-homologous end joining [1] [2]
- **Transcriptional impact:** **Seviteronel** treatment demonstrates **distinct effects** on AR and AR target genes compared to enzalutamide, as measured by immunoblot and qPCR analyses [1] [2]

Detailed Experimental Protocols

Cell Culture and Maintenance

Protocol: Cell Culture Conditions for TNBC Models

- **MDA-MB-453 cells:** Maintain in **DMEM with 10% fetal bovine serum** (FBS, Atlanta Biologicals S11550H) and 1% penicillin/streptomycin (Thermo #15070063) [1] [2] [3]
- **Serum starvation for synchronization:** Plate cells at appropriate density (MDA-MB-453: 3.5×10^5 cells/well in 6-well plates) in complete media, then pretreat with **charcoal-stripped serum** (Atlanta Biologicals S11650H) for 24 hours to synchronize cells and reduce confounding hormonal effects [1] [2]
- **Culture conditions:** Grow all cell lines in a **5% CO₂ incubator at 37°C** with regular monitoring for mycoplasma contamination (monthly testing recommended) [1] [2] [3]

- **Cell authentication:** Perform DNA fingerprinting by **short tandem repeat (STR) profiling** to confirm cell line identity, particularly when establishing new cultures [1] [2]

Drug Sensitivity and Viability Assays

Protocol: Crystal Violet Cell Viability Assay

- **Cell plating:** Plate cells in **96-well plates** in quadruplicate or quintuplicate to ensure adequate statistical power [3]
- **Drug treatment:** Treat cells with either DMSO vehicle control or increasing concentrations of **seviteronel** (typically 0.1-10 μM) after 24 hours of attachment. Include **positive controls** such as enzalutamide for comparison where appropriate
- **Incubation period:** Maintain drug treatment for **5 days** to assess intermediate-term response, refreshing drug-containing media if necessary [3]
- **Staining and quantification:**
 - Aspirate media and fix cells with **10% formalin** for 15 minutes at room temperature
 - Stain with **0.1% crystal violet dye** for 30 minutes
 - Gently rinse excess dye with distilled water and air dry plates
 - Solubilize bound dye with **10% acetic acid** with shaking for 30 minutes
 - Measure absorbance at **570 nm** using a plate reader [3]
- **Data analysis:** Present data as percent cell growth normalized to the mean absorbance of DMSO-treated cells. Calculate IC_{50} values using nonlinear regression analysis of dose-response curves

Protocol: Clonogenic Survival Assay for Radiosensitization Assessment

- **Cell preparation:** Harvest exponentially growing cells and seed at appropriate densities based on expected radiation survival (typically 200-10,000 cells per dish depending on radiation dose)
- **Drug pretreatment:** Incubate cells with **5 μM seviteronel** or vehicle control for **24 hours** prior to radiation exposure [1] [2]

- **Radiation exposure:** Apply **2 Gy radiation** using a clinical irradiator. Include non-irradiated controls for normalization
- **Colony development:** Maintain cells in drug-free media for **10-14 days** to allow colony formation (>50 cells per colony)
- **Staining and counting:** Fix with methanol, stain with **crystal violet**, and count colonies manually or using automated colony counters
- **Data analysis:** Calculate survival fractions normalized to plating efficiency of controls. Determine **radiation enhancement ratios** by comparing radiation dose-response curves with and without **seviteronel** pretreatment [1]

DNA Damage Repair Assessment

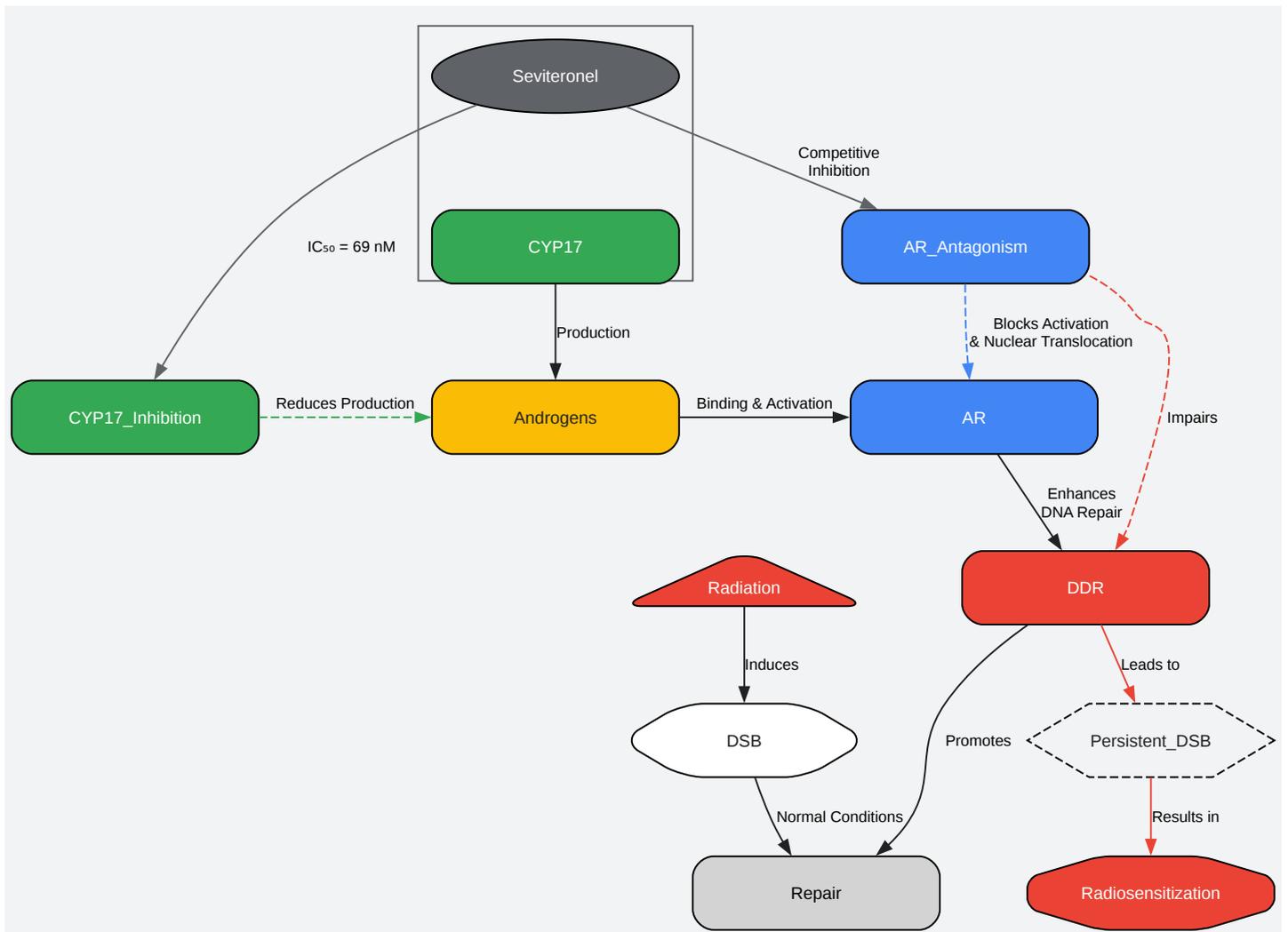
Protocol: γ H2AX Immunofluorescence for Double-Strand Break Quantification

- **Cell preparation:** Seed cells on **glass coverslips** in appropriate culture dishes and treat according to experimental design
- **Fixation and permeabilization:** At designated timepoints post-radiation (e.g., 0.5, 6, 16, 24 hours), fix cells with **4% paraformaldehyde** for 15 minutes, then permeabilize with **0.5% Triton X-100** for 10 minutes
- **Immunostaining:**
 - Block with 5% BSA for 1 hour
 - Incubate with **primary anti- γ H2AX antibody** (1:1000 dilution) overnight at 4°C
 - Apply fluorescent **secondary antibody** (e.g., Alexa Fluor 488, 1:500) for 1 hour at room temperature
 - Counterstain nuclei with **DAPI** (300 nM) for 5 minutes
 - Mount coverslips with antifade mounting medium [1]
- **Imaging and analysis:**
 - Acquire images using a **fluorescence microscope** with 40x or 60x objective
 - Count γ H2AX foci in **至少50 cells per condition**
 - Calculate mean foci per cell and compare across treatment groups

- foci persisting at **16-24 hours** indicate impaired DNA repair capacity [1] [2]

Signaling Pathways and Molecular Mechanisms

Seviteronel Mechanism of Action in AR+ TNBC



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*Figure 1: Molecular Mechanism of **Seviteronel** in AR+ TNBC - This diagram illustrates **seviteronel's** dual mechanism of action involving CYP17 lyase inhibition and AR antagonism, ultimately leading to impaired DNA damage response and radiosensitization.*

Key Pathway Interactions

The **androgen receptor signaling** pathway in TNBC represents a critical dependency in a subset of tumors, with AR activation promoting cell survival through regulation of the cell cycle and DNA damage response mechanisms [7] [3]. **Seviteronel** disrupts this pathway through two primary mechanisms:

- **CYP17 lyase inhibition** ($IC_{50} = 69 \text{ nM}$): **Seviteronel** directly targets cytochrome P450 17 α -hydroxylase/17,20-lyase, a key enzyme in **androgen biosynthesis**, thereby reducing intracellular androgen levels and limiting ligand-dependent AR activation [5] [3]
- **Androgen receptor antagonism**: **Seviteronel** competitively inhibits androgen binding to AR, prevents AR nuclear translocation, and reduces nuclear accumulation, effectively blocking AR-mediated transcriptional regulation [1] [3]

The **radiosensitization effect** observed with **seviteronel** treatment appears to be mediated through the disruption of AR's role in DNA damage repair. Following radiation-induced DNA damage, activated AR normally enhances DNA repair through both homologous recombination and non-homologous end joining pathways [1] [8]. **Seviteronel** treatment impairs this process, resulting in **persistent DNA damage** as evidenced by sustained γ H2AX foci and ultimately increased cellular sensitivity to radiation [1] [2].

Research Applications and Future Directions

Combination Therapy Strategies

The investigation of **seviteronel** in **combination regimens** represents a promising frontier in AR+ TNBC research. Several strategic combinations warrant consideration:

- **CDK4/6 inhibitor combinations**: Preclinical data demonstrates **synergistic activity** between **seviteronel** and CDK4/6 inhibitors such as abemaciclib in AR+ TNBC models [3]. This synergy may stem from the interdependence of AR signaling and cell cycle regulation, as AR activation promotes G1/S progression while CDK4/6 inhibitors induce G1 arrest

- **Radiotherapy combinations:** The **radiosensitizing properties** of **seviteronel** support its investigation as an adjunct to radiation therapy in the locoregional management of AR+ TNBC [1] [2]. This approach may be particularly relevant for patients with unresectable or borderline resectable disease where enhanced radiation efficacy could improve outcomes
- **PI3K/AKT pathway inhibitors:** Given the high frequency of PIK3CA mutations in luminal androgen receptor TNBC subtypes and evidence of cross-talk between AR and AKT signaling, combination approaches with AKT inhibitors represent a biologically rational strategy [4]

Considerations for Experimental Design

When developing research plans involving **seviteronel**, several methodological considerations emerge:

- **AR status determination:** Given the **differential activity** of **seviteronel** in AR+ versus AR- models, rigorous assessment of AR expression (e.g., by immunohistochemistry, Western blot, or RNA sequencing) is essential for appropriate model selection and data interpretation [1] [9]
- **Treatment scheduling:** For combination studies with radiation, **24-hour pretreatment** with **seviteronel** before radiation exposure has demonstrated efficacy in preclinical models and aligns with the drug's mechanism of impairing DNA damage response pathways [1]
- **In vivo dosing considerations:** Notably, rodents experience **induction metabolism** in which **seviteronel** is degraded by activated liver enzymes following 4 weeks of treatment, potentially limiting the duration of efficacy in longer-term xenograft studies [3]

Conclusion

Seviteronel represents a promising therapeutic candidate for AR+ triple-negative breast cancer with a unique dual mechanism of action encompassing both androgen biosynthesis inhibition and direct AR antagonism. The compiled data and protocols in this application note provide researchers with a foundation for investigating **seviteronel** in preclinical models, with particular emphasis on its radiosensitizing properties and potential for synergistic combinations. As the field advances, future research directions should focus on

optimizing combination strategies, identifying predictive biomarkers of response beyond AR expression alone, and exploring mechanisms of potential resistance to **seviteronel** in AR-driven breast cancers.

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